Diclofenac

Beschreibung

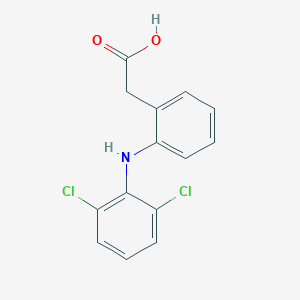

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15307-81-0 (mono-potassium salt) | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022923 | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ether-petroleum ether | |

CAS No. |

15307-86-5 | |

| Record name | Diclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283-285 °C, 156-158 °C, 283 - 285 °C | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Pharmacology of Diclofenac

Mechanism of Action at the Molecular Level

The core molecular mechanism of diclofenac involves interfering with the enzymatic activity of cyclooxygenase isoforms. This inhibition subsequently impacts downstream signaling pathways that rely on the products of COX activity, particularly prostaglandins (B1171923). drugbank.comdrugs.com

Cyclooxygenase Isoform Inhibition (COX-1 and COX-2)

Cyclooxygenase enzymes exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, including the protection of the gastric lining and platelet aggregation. jptcp.comwikimsk.org In contrast, COX-2 is primarily induced during inflammatory processes and is responsible for the increased production of prostaglandins at sites of inflammation. jptcp.comacs.org this compound acts as an inhibitor of both COX-1 and COX-2. researchgate.netdrugbank.comjptcp.com

This compound is often described as a non-selective COX inhibitor, affecting both COX-1 and COX-2. jptcp.compnas.org However, some sources indicate it exhibits partial selectivity for COX-2, with reported selectivity ratios varying depending on the study and methodology used. wikipedia.org Studies comparing the binding affinities of various NSAIDs to COX-2 have shown this compound exhibiting moderate binding affinity. bionaturajournal.com While traditional NSAIDs like this compound target locations on the COX enzyme that are identical in both isoforms, selective COX-2 inhibitors bind to a site on COX-2 that is not present or accessible on COX-1. wikimsk.org Despite being considered non-selective, there is an overlap in the selectivity of some traditional NSAIDs, including this compound, with selective COX-2 inhibitors, showing similar COX-1/COX-2 IC50 ratios in some in vitro assays. wikimsk.org

Here is a representation of binding affinity data from a study using molecular docking:

| Compound | COX-2 Binding Free Energy (kcal/mol) - AutoDock4 | COX-2 Binding Free Energy (kcal/mol) - AutoDock Vina |

| This compound | -8.08 bionaturajournal.com | -7.80 bionaturajournal.com |

| Celecoxib (B62257) | -12.882 mdpi.com | -9.51 (Selectivity Index) acs.org |

| Etoricoxib | -11.22 bionaturajournal.com | - |

Note: Binding affinity values can vary significantly depending on the computational method and experimental conditions used.

Cyclooxygenase enzymes function as homodimers but behave as allosterically modulated, functional heterodimers with distinct allosteric and catalytic subunits. acs.orgresearchgate.net Allosteric regulation involves the binding of a molecule at a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. libretexts.org

This compound binds within the active site of COX-2 in a unique inverted binding mode. acs.org Unlike many other NSAIDs with carboxylic acid groups, this compound's carboxylate group forms hydrogen bonds with Ser-530 and Tyr-385 at the top of the active site, rather than forming a salt bridge with Arg-120. researchgate.netacs.org This inverted orientation is analogous to a nonproductive complex of arachidonic acid with COX-2. acs.org The inhibitor also engages in extensive van der Waals interactions with various hydrophobic residues within the active site, including Tyr-385, Trp-387, Leu-384, Leu-352, Val-349, Ala-527, Leu-531, and Val-523. acs.org While ligand binding can induce conformational changes in proteins libretexts.org, studies suggest that there is no evidence for sizable changes in protein conformations in the interactions of COXs with various NSAIDs, with the protein structures remaining very similar even with diverse inhibitors bound. acs.org

The primary impact of this compound's COX inhibition is the reduction in the synthesis of prostaglandins. drugbank.comdrugs.comjptcp.com Prostaglandins are lipid mediators derived from arachidonic acid via the cyclooxygenase pathway. lipidmaps.orgwikipedia.orgontosight.ai They play crucial roles in various physiological and pathological processes, including inflammation, pain signaling, and fever. drugbank.comdrugs.comjptcp.com By inhibiting COX-1 and COX-2, this compound reduces the production of key prostaglandins like prostaglandin (B15479496) E2 (PGE2), which is a primary prostanoid elevated during inflammation and involved in modulating nociception and mediating peripheral sensitization. researchgate.netdrugbank.com This reduction in prostaglandin synthesis underlies the anti-inflammatory, analgesic, and antipyretic effects of this compound. researchgate.netdrugs.comjptcp.com

Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. wikipedia.org PGH2 then serves as a precursor for the synthesis of various prostaglandins, prostacyclins, and thromboxanes, mediated by specific synthases. researchgate.netwikipedia.org

Here is a simplified representation of the prostaglandin synthesis pathway influenced by COX inhibition:

Arachidonic Acid → (COX-1 and COX-2) → Prostaglandin G2 (PGG2) → Prostaglandin H2 (PGH2) → Other Prostanoids (e.g., PGE2, PGI2, Thromboxanes)

This compound inhibits the initial conversion of arachidonic acid by COX enzymes, thereby limiting the downstream production of these inflammatory mediators. drugbank.comdrugs.com

Allosteric Modulation and Conformational Changes of Cyclooxygenase Enzymes

Mechanisms Beyond Cyclooxygenase Inhibition

Some evidence suggests that this compound can also inhibit lipoxygenase enzymes. researchgate.netnih.govwikipedia.org Lipoxygenases are another family of enzymes involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes. wikipedia.orgnih.govnih.gov Leukotrienes are potent mediators of inflammation and allergic responses. wikipedia.orgnih.gov

Studies have shown that at higher concentrations, this compound can reduce the formation of products of the lipoxygenase pathway, such as 5-hydroxyeicosatetraenoic acid and leukotrienes. nih.gov However, the mechanism by which this occurs appears to be unrelated to direct inhibition of lipoxygenase enzymes. nih.gov Instead, it may involve enhancing the reincorporation of arachidonic acid into triglycerides. nih.gov This suggests an indirect modulation of the lipoxygenase pathway rather than direct enzymatic inhibition. nih.gov

Dual inhibitors targeting both COX and lipoxygenase pathways, such as licofelone, have been developed, highlighting the therapeutic potential of inhibiting both arms of the arachidonic acid cascade. nih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in regulating the expression of numerous genes related to inflammation, immunity, and cell survival. Research indicates that this compound can modulate NF-κB signaling pathways. Studies have shown that this compound can inhibit the nuclear translocation of NF-κB and its subsequent phosphorylation and activation. researchgate.net This inhibition can lead to a suppression of NF-κB-dependent gene expression. nih.gov For instance, in osteoclasts, this compound sodium was found to inhibit NF-κB transcription, leading to the accumulation of the inhibitor of kappa B (IκB) in the cytosol, which in turn suppressed the nuclear translocation of NF-κB and phosphorylated NF-κB. nih.gov This suggests a mechanism by which this compound may influence bone remodeling. nih.gov Furthermore, inhibition of TNF-α-mediated stimulation of NF-κB transcription factor activity by this compound has been shown to sensitize hepatocytes towards apoptosis. mdpi.com Conjugation of this compound with novel oleanolic acid derivatives has also been observed to reduce the activation of NF-κB in hepatic cancer cells. mdpi.com Oxidative stress, which can be induced by this compound, can activate NF-κB, creating a positive feedback loop that exacerbates inflammation. doi.org

Influence on Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

This compound influences the production of various inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While its primary mechanism involves reducing prostaglandin production via COX inhibition, which indirectly affects cytokine levels, studies highlight more direct interactions. This compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, through mechanisms that may involve interaction with transcriptional factors. nih.gov In experimental acute inflammation, this compound sodium administration significantly reduced plasma levels of TNF-α. nih.gov The association of curcumin (B1669340) nanoparticles with this compound sodium also showed significantly lower plasma and tissue levels of TNF-α and IL-6. nih.gov

However, some research suggests a complex relationship. Studies have shown that certain NSAIDs, including this compound, can paradoxically increase TNF production in human peripheral blood monocytes and rheumatoid synovial membrane cultures, particularly in response to LPS. aai.org This effect might be related to the reduction of PGE2 levels by NSAIDs, as PGE2 signaling via its EP2 receptor can help control excess TNF production. aai.org Despite this, this compound is generally associated with a decrease in IL-6 concentration and an increase in IL-10 concentration, an anti-inflammatory cytokine. researchgate.net This shift in the cytokine balance may contribute to slowing down the secretion of anti-inflammatory factors. researchgate.net this compound administration has been associated with lower IL-6 and higher IL-10 concentrations in patients undergoing major surgery. researchgate.net

Effects on Nitric Oxide Synthase (NOS) Activity

This compound can influence the activity of Nitric Oxide Synthase (NOS), enzymes responsible for producing nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation. Proinflammatory cytokines can induce inducible NOS (iNOS), leading to increased NO production. nih.gov Studies have shown that this compound can enhance proinflammatory cytokine-induced NO production through NF-κB signaling in cultured astrocytes. nih.gov This suggests that while this compound can inhibit NF-κB, under certain conditions, it might augment NO production in the presence of inflammatory stimuli. In an in vitro osteoblast inflammation model, this compound-sodium-releasing scaffolds inhibited NO release induced by proinflammatory cytokines. nih.gov

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Some studies suggest that this modulation contributes to the off-target effects of NSAIDs. nih.govnih.gov this compound acts as a partial agonist of PPARγ and binds to its ligand binding pocket. researchgate.netnih.govnih.gov This interaction can occur at pharmacologically relevant concentrations. nih.govnih.gov X-ray crystallography studies have revealed the binding modes of this compound with PPARγ. nih.gov this compound's affinity for PPARγ has been reported to be significantly higher than that of some other NSAIDs. researchgate.net The activation of PPARγ is associated with the inhibition of the NF-κB signaling pathway and the subsequent inhibition of inflammatory responses mediated by cytokines like IL-6, IL-1β, and TNF-α. researchgate.net this compound-mediated PPARγ activation may play a role in its effects on spinal nociceptive processing and potentially in chronic neuro-inflammatory pain. researchgate.net However, this compound has also been reported to decrease PPARgamma-mediated adipose cell differentiation and inhibit the action of PPARγ agonists like rosiglitazone (B1679542) on certain cancer cell lines. researchgate.net

Role in Oxidative Stress Induction and Antioxidant Defense Systems

This compound's impact on oxidative stress and antioxidant defense systems is complex and can involve both the induction of oxidative stress and the modulation of antioxidant responses. This compound administration can lead to an increase in oxidative stress, evidenced by increased levels of markers like malondialdehyde (MDA) and altered activity of antioxidant enzymes. rovedar.comjournalajrb.com This oxidative stress is thought to contribute to some of the adverse effects associated with this compound, such as renal and liver toxicity. rovedar.comutripoli.edu.ly The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is implicated in this compound-induced renal toxicity. rovedar.com

However, studies also suggest that this compound can activate antioxidant defense mechanisms. For instance, this compound has been shown to increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD). researchgate.net In some cases, the organism's antioxidant defense system may be activated to counteract the oxidative effects induced by this compound. researchgate.netoup.com Research in freshwater shrimp indicated that while this compound could cause an imbalance, oxidative stress could be efficiently controlled by the induction of antioxidant defenses. oup.com Studies in rats have shown that while this compound can disrupt the oxidant-antioxidant balance, co-administration with antioxidant-rich substances can mitigate these effects. rovedar.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies of this compound and its analogues aim to understand how structural modifications influence their pharmacological activity. These studies are crucial for designing novel compounds with improved efficacy and reduced side effects. This compound is a 2-anilinophenylacetic acid derivative, and its anti-inflammatory activity is largely attributed to its inhibition of cyclooxygenase enzymes. nih.govdrugbank.com

SAR studies on this compound analogues have revealed key structural features important for activity. The presence of a carboxylic acid group is generally required for activity, although changes in its position and the positions of other substituents can be tolerated. epfl.chresearchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis of this compound analogues has indicated that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for their activity, particularly in inhibiting cyclooxygenase activity. nih.gov Optimal activity has been associated with halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov Compounds with hydroxyl groups in addition to two ortho substituents or those with only one or no ortho substituents were found to be less active. nih.gov

Modifications to the this compound structure have been explored to develop derivatives with altered properties, such as reduced gastrointestinal toxicity or improved selectivity for COX-2. researchgate.netnih.gov For example, the intramolecular amide or lactam of this compound, cyclofenac, was shown to match the pharmacokinetics and anti-inflammatory efficacy of this compound but without causing gastrotoxicity. researchgate.net The functionalization of the this compound acid moiety with heterocyclic systems like 1,3,4-oxadiazoles and Schiff bases has also been investigated to develop potent anti-inflammatory agents with reduced ulcerogenicity. nih.gov

Pharmacophore Identification and Ligand Efficiency Considerations

Pharmacophore identification involves defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. Ligand efficiency considers the binding energy per heavy atom, providing a metric for the effectiveness of a compound's binding.

Pharmacophore models for COX-1 and COX-2 inhibition by this compound and its analogues have been developed. These models typically highlight common features such as hydrogen bond donors, hydrogen bond acceptors, positive ionizable groups, and aromatic rings as being significant for COX inhibition. derpharmachemica.com The presence of these features in the pharmacophore indicates their importance in the binding interaction with the enzyme active site. derpharmachemica.com Structure-based and ligand-based approaches are employed in pharmacophore modeling to identify these crucial structural parameters. derpharmachemica.comresearchgate.net

Ligand efficiency is a valuable parameter in the design and optimization of this compound analogues. Studies comparing the binding of various compounds to COX-2, including this compound, have utilized ligand efficiency metrics to assess the effectiveness of their binding interactions. nih.gov Compounds with favorable binding energies and high ligand efficiency are considered promising candidates for further development as anti-inflammatory agents. nih.gov Computational studies, such as molecular docking and in silico analysis, are employed to predict binding affinities, inhibition constants, and ligand efficiencies of this compound analogues, aiding in the identification of potential drug candidates. nih.govaun.edu.eg

Data Tables:

While specific quantitative data tables for all sections were not consistently available across the search results in a format suitable for direct extraction and presentation as interactive tables without further processing or context from the full papers, the search results provided qualitative and some quantitative findings. Below is a summary of some research findings that could inform data tables in a comprehensive review.

Table 1: Summary of this compound's Modulation of Key Pathways

| Pathway/Target | Effect of this compound | Notes | Source(s) |

| NF-κB Signaling | Inhibition of nuclear translocation and activation. | Observed in osteoclasts and hepatic cancer cells. Can be complex. | researchgate.netnih.govmdpi.com |

| Inflammatory Cytokines (TNF-α) | Reduction in plasma/tissue levels; potential increase. | Generally reduces, but some studies show increased production in vitro. | nih.govaai.org |

| Inflammatory Cytokines (IL-6) | Reduction in plasma/tissue levels. | Associated with lower concentrations in surgical patients. | nih.govresearchgate.net |

| Nitric Oxide Synthase (NOS) | Can enhance or inhibit NO production depending on context. | Enhanced in cytokine-stimulated astrocytes; inhibited in osteoblasts. | nih.govnih.gov |

| PPARγ | Partial agonist activity; binds to ligand binding pocket. | Modulates activity at pharmacologically relevant concentrations. | researchgate.netnih.govnih.gov |

| Oxidative Stress | Can induce oxidative stress; activates antioxidant defense. | Involves ROS/RNS generation; leads to altered enzyme activity. | rovedar.comjournalajrb.comutripoli.edu.lyresearchgate.net |

Table 2: Key Structural Features and SAR Findings for this compound Analogues

| Structural Feature | Influence on Activity | Notes | Source(s) |

| Carboxylic Acid Group | Generally required for activity. | Position changes can be tolerated. | epfl.chresearchgate.net |

| Lipophilicity | Crucial parameter for activity. | Identified through QSAR analysis. | nih.gov |

| Angle of Twist (Phenyl Rings) | Crucial parameter for activity. | Identified through QSAR analysis. | nih.gov |

| Halogen/Alkyl at ortho positions of anilino ring | Associated with optimal activity. | Compounds with two ortho substituents were more active. | nih.gov |

| Heterocyclic Modifications | Can influence activity and reduce toxicity (e.g., GI). | Explored for improved profiles. | researchgate.netresearchgate.netnih.gov |

Table 3: Pharmacophore Features for COX Inhibition by this compound

| Pharmacophore Feature | Significance in COX Binding | Source(s) |

| Hydrogen Bond Donor | Important for interaction. | derpharmachemica.com |

| Hydrogen Bond Acceptor | Important for interaction. | derpharmachemica.com |

| Positive Ionisable | Important for interaction. | derpharmachemica.com |

| Aromatic Rings | Important for interaction. | derpharmachemica.com |

Pharmacokinetics and Biotransformation Research of Diclofenac

Absorption Mechanisms and Influencing Physiological Factors

Diclofenac is generally well absorbed following oral administration, with complete absorption from the gastrointestinal tract when compared to intravenous administration, as measured by urine recovery. drugs.comnih.gov However, it undergoes significant first-pass metabolism, resulting in approximately 50% to 60% of the absorbed dose reaching systemic circulation unchanged. drugs.comresearchgate.netnih.gov

The absorption rate and peak plasma concentrations (Cmax) can be influenced by various factors, including the specific formulation and the presence of food. Different oral formulations exhibit varying times to reach peak plasma concentrations (Tmax). For instance, an oral solution may achieve peak concentrations within 10-40 minutes, while enteric-coated tablets typically reach Cmax in 1.5-2 hours. drugbank.com Sustained- and extended-release formulations further prolong the Tmax. drugbank.com Administration with food does not significantly affect the extent of absorption (AUC) but can delay the Tmax. drugbank.com

Irregular absorption profiles, including the observation of multiple peaks in plasma concentration-time profiles, have been reported, particularly with oral formulations. researchgate.net Proposed mechanisms for these inconsistencies include variations in gastrointestinal pH, potential precipitation of the drug in acidic gastric conditions, variable gastric emptying rates, and enterohepatic circulation. researchgate.net this compound sodium, being more soluble at basic pH compared to acidic pH, can experience decreased absorption of the nonionized drug in the stomach due to precipitation, contributing to smaller initial peaks in sustained-release formulations. umich.edu

Data on Tmax for different oral formulations:

| Formulation | Typical Tmax (hours) |

|---|---|

| Oral Solution | 0.17 - 0.67 |

| Enteric-Coated Tablet | 1.5 - 2 |

| Sustained/Extended-Release | Longer |

Distribution Dynamics in Biological Systems

This compound distributes throughout the biological system after absorption. It is characterized by extensive protein binding, primarily to serum albumin, with over 99% of the drug bound to plasma proteins. drugs.comnih.govdrugbank.comdhgpharma.com.vn This high protein binding significantly influences its distribution and clearance. drugs.comontosight.ai

The apparent volume of distribution (V/F) for this compound sodium is approximately 1.4 L/kg. drugs.com The volume of the central compartment is reported as 0.04 L/kg. drugbank.com

Tissue Distribution and Accumulation Profiles Across Organ Systems

This compound distributes to various tissues, with notable concentrations attained in synovial fluid. nih.govdrugbank.comresearchgate.net Peak concentrations in synovial fluid are typically reached 2-4 hours after peak plasma values have been attained. drugbank.comdhgpharma.com.vn The apparent half-life for elimination from synovial fluid is longer than that from plasma, ranging from 3 to 6 hours. dhgpharma.com.vn Concentrations in synovial fluid can eventually exceed plasma levels and persist even after plasma concentrations have substantially decreased. nih.gov For instance, this compound has been detected in synovial fluid for up to 11 hours following a 50 mg enteric-coated tablet and up to 25 hours after a 100 mg slow-release tablet. nih.gov This persistence at the site of inflammation is hypothesized to contribute to its prolonged therapeutic effect despite a relatively short plasma half-life. nih.govdroracle.ai

Blood-Brain Barrier Permeation and Central Nervous System Disposition

This compound exhibits limited crossing of the blood-brain barrier (BBB). drugbank.com Cerebrospinal fluid concentrations have been reported to reach only about 8.22% of plasma concentrations. drugbank.com

Despite limited permeation, this compound is considered to have relatively high lipid solubility compared to some other NSAIDs, which may facilitate its entry into the brain. wikipedia.org In the central nervous system (CNS), its effects are thought to involve the inhibition of COX-2, similar to its peripheral mechanism. wikipedia.org Some evidence also suggests potential effects within the spinal cord. wikipedia.org

Research indicates that inflammatory pain can lead to changes in BBB permeability and the expression of tight junction proteins like claudin-5. nih.govfrontiersin.org this compound administration has been shown to attenuate increases in cerebral permeability and claudin-5 upregulation induced by inflammation in animal models. nih.gov Interestingly, this compound administration has also been shown to increase P-glycoprotein (P-gp) expression in rat brain microvessels, which could potentially influence the transport of other substances across the BBB. frontiersin.orgplos.org

Metabolic Pathways and Enzyme Systems

This compound undergoes extensive biotransformation, primarily in the liver, through two major pathways: oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes and conjugation with glucuronic acid catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. ontosight.airesearchgate.netnih.govscielo.brmdpi.compharmgkb.org This extensive metabolism contributes to a significant first-pass effect. researchgate.netnih.govdrugbank.com

Five this compound metabolites have been identified in human plasma and urine. drugs.com Both the parent drug and its oxidative metabolites undergo subsequent glucuronidation or sulfation before excretion. drugs.com

Cytochrome P450 (CYP) Enzyme Metabolism (e.g., CYP2C9, CYP3A4)

Oxidative biotransformation of this compound primarily involves hydroxylation of the aromatic rings, catalyzed by several CYP enzymes. researchgate.netnih.govscielo.brmdpi.com The principal enzyme responsible for the formation of the main oxidative metabolite, 4'-hydroxy this compound, is CYP2C9. researchgate.netnih.govscielo.brpharmgkb.orgyecuris.com This metabolite is only weakly active, possessing about one-thirtieth of the activity of the parent compound. drugbank.com

Other CYP enzymes also contribute to this compound oxidation. CYP3A4 is involved in the formation of minor metabolites, including 5-hydroxy this compound and 3'-hydroxy this compound. drugs.comresearchgate.netnih.govscielo.br CYP2C8 has also been shown in vitro to hydroxylate this compound glucuronide and may play a role in the elimination of this compound in humans. researchgate.netnih.gov CYP2C enzymes (including CYP2C8 and CYP2C19) are also reported to mediate 5'-hydroxylation. scielo.brscielo.org.za

Studies have investigated the specific interactions between this compound and these enzymes. For CYP2C9, the 4'-hydroxylation appears to be a characteristic reaction, potentially influenced by interactions between the carboxylate group of this compound and specific residues within the enzyme's active site. researchgate.netnih.govdrugbank.com Genetic polymorphisms in CYP2C9, such as CYP2C93 and CYP2C913 alleles, have been reported to reduce the metabolism of this compound. pharmgkb.orgnih.gov

CYP3A4-mediated 5-hydroxylation of this compound can be subject to cooperativity, as demonstrated by the stimulatory effect of quinidine (B1679956) in vitro. researchgate.netnih.govingentaconnect.com Quinidine has been shown to increase the Vmax for the conversion of this compound to 5-hydroxy this compound with little change in Km, suggesting that both compounds might be present in the active site of CYP3A4 simultaneously. nih.govingentaconnect.com This interaction has also been demonstrated in human hepatocyte suspensions and in vivo in monkeys. drugbank.comnih.gov

Oxidative metabolism can lead to the formation of reactive intermediates, such as p-quinone imine intermediates, which can form adducts with glutathione (B108866). researchgate.netnih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Conjugation Pathways

In addition to oxidative metabolism, this compound undergoes conjugation with glucuronic acid, primarily mediated by UGT enzymes. researchgate.netnih.govscielo.brmdpi.compharmgkb.org This process, known as acyl glucuronidation, is a significant metabolic pathway for this compound in humans. researchgate.netnih.gov UGT2B7 is identified as the primary enzyme catalyzing the acyl glucuronidation of the carboxylic acid functional group of this compound. researchgate.netnih.govscielo.brmdpi.com

Acyl glucuronides of this compound are chemically unstable and can undergo acyl migration to form isomeric glucuronides (2-, 3-, or 4-O-glucuronide), particularly in alkaline environments like bile. mdpi.com this compound acyl glucuronide has also been shown to be reactive and capable of covalently modifying cellular proteins in rats. nih.govdrugbank.com

Both glucuronide and sulfate (B86663) conjugates of this compound and its metabolites are primarily excreted in urine and bile. drugs.comnih.gov

Other Phase I and Phase II Biotransformation Reactions

While hydroxylation, primarily mediated by CYP2C9, is a major phase I metabolic pathway for this compound, other cytochrome P450 enzymes also contribute to its oxidation. These include CYP2C8, CYP3A4, CYP2C18, and CYP2C19, which can catalyze the formation of metabolites such as 5-hydroxythis compound (B1228188) and 3'-hydroxythis compound (B1210953) researchgate.netpharmgkb.org. Further hydroxylation of this compound glucuronide can also occur via recombinant CYP2C8 in vitro, potentially contributing to elimination pathways researchgate.net.

Phase II biotransformation reactions are crucial for increasing the water solubility of this compound and its metabolites, facilitating their excretion. The primary phase II reaction for this compound is glucuronidation, predominantly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 researchgate.netdrugbank.commdpi.com. This process conjugates this compound and its hydroxylated metabolites with glucuronic acid, forming acylglucuronide and hydroxythis compound glucuronides drugbank.comnih.gov. These glucuronide conjugates are considered major phase II metabolites nih.gov. Additionally, sulfation can occur, leading to the formation of sulfate conjugates nih.govnih.gov. Conjugation with the amino acid taurine (B1682933) has also been reported as a phase II pathway in mammals researchgate.net. Glutathione S-transferases (GST) also play a role in conjugating phase I metabolites with glutathione, producing hydrophilic compounds for excretion researchgate.netpharmgkb.org.

Research using a three-dimensional human liver-immunocompetent coculture system has shown that the major phase I metabolites are 4'-hydroxythis compound (B1664172) and 5-hydroxythis compound, while the major phase II metabolites are acylglucuronides of this compound and hydroxythis compound, as well as this compound-sulfate nih.gov.

Genetic Polymorphisms Affecting this compound Metabolism (Pharmacogenomics)

Genetic variations in the enzymes responsible for this compound metabolism can significantly contribute to interindividual variability in its pharmacokinetics and potentially influence the risk of adverse reactions. Polymorphisms in cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, and UDP-glucuronosyltransferases, such as UGT2B7 and UGT2B17, have been investigated for their impact on this compound disposition srce.hrclinicaltrial.beresearchgate.netresearchgate.netresearchgate.net.

CYP2C9 is a key enzyme in the oxidative metabolism of this compound, primarily catalyzing the formation of 4'-hydroxythis compound nih.govresearchgate.net. Variant alleles of CYP2C9, such as CYP2C92 and CYP2C93, are associated with decreased enzyme activity, which can lead to reduced metabolism of this compound researchgate.netpharmgkb.org. Studies have explored the influence of these variants on this compound pharmacokinetics, although some research suggests that CYP2C9 polymorphisms may not have a discernible effect on this compound pharmacokinetics and pharmacodynamics, potentially indicating the involvement of other enzymes or that 4'-hydroxylation is not the sole rate-limiting step in elimination nih.govelsevier.es. However, other studies highlight that individuals with certain CYP2C9 variants may have decreased metabolism compared to those with wild-type alleles pharmgkb.org.

CYP2C8 also contributes to this compound metabolism, including the 5-hydroxylation pathway researchgate.net. Polymorphisms in CYP2C8, such as CYP2C83 and CYP2C84, have been shown to affect this compound metabolism. Carriers of CYP2C83 or CYP2C84 alleles have demonstrated higher urinary concentration ratios of this compound to 5-hydroxythis compound compared to individuals with the wild-type CYP2C81 allele srce.hr. The mutant CYP2C84 has shown reduced activity in the 4'-hydroxylation of this compound acyl glucuronide in vitro researchgate.netnih.gov.

Genetic polymorphisms in UGT enzymes are also relevant. UGT2B7 is involved in the glucuronidation of this compound mdpi.comresearchgate.net. The UGT2B72 genetic polymorphism has been associated with reduced glucuronidation activity and has been linked to increased risk of hepatic toxicity mdpi.comresearchgate.netwikipedia.org. Recent data also suggest that UGT2B17, particularly in the intestine, may play a significant role in this compound metabolism, and its prevalent copy number variations (CNVs) could lead to large interindividual variability in pharmacokinetics clinicaltrial.be. Individuals homozygous for the null allele, UGT2B172 (CNV=0), are considered poor metabolizers clinicaltrial.be.

The interplay between polymorphisms in different metabolic enzymes can be complex. For instance, a high percentage of individuals with a CYP2C83 allele have also been found to carry a CYP2C92 allele, suggesting linkage disequilibrium between these variants researchgate.net.

Elimination Kinetics and Excretion Routes

This compound is primarily eliminated from the body through the excretion of its metabolites, with minimal amounts of unchanged drug being excreted nih.govnih.gov. The major routes of excretion are the urine and feces (via bile) drugbank.comnih.gov. Approximately 60-70% of the total dose is eliminated in the urine, and about 30-35% is eliminated in the feces drugbank.comnih.gov.

The terminal half-life of this compound in plasma is relatively short, approximately 1-2 hours nih.govdhgpharma.com.vn. However, the apparent half-life, including metabolites, is longer, ranging from 25.8 to 33 hours drugbank.comnih.gov. The total systemic clearance of this compound in plasma is reported to be around 263 ± 56 mL/min dhgpharma.com.vn.

Renal Clearance Mechanisms and Glomerular Filtration Dynamics

Renal excretion is a significant route of elimination for this compound metabolites. Approximately 60% of the administered dose is excreted in the urine, mainly in the form of glucuronide conjugates of both the parent drug and its metabolites dhgpharma.com.vn. Less than 1% of the dose is excreted as unchanged this compound in the urine dhgpharma.com.vn. The excretion of these conjugates may be related to renal function nih.gov.

Studies in patients with normal renal function have shown that this compound sodium can cause a transient reduction in renal plasma flow and glomerular filtration rate (GFR) researchgate.nettandfonline.com. In one study, GFR and renal plasma flow initially diminished significantly by 35% but began to increase after only 2 hours researchgate.nettandfonline.com. A dominant and persistent effect observed was the reduction of free water clearance researchgate.nettandfonline.com. Despite concerns that cyclooxygenase inhibition might adversely affect renal function, studies in normovolemic geriatric patients undergoing orthopedic surgery indicated that intraoperative administration of this compound did not decrease GFR or effective renal plasma flow nih.gov.

In patients with chronic kidney disease (CKD), renal excretion is not the primary route for unchanged this compound, as only a minimal amount (~1%) is excreted renally nih.gov. Therefore, the renal burden imposed by this compound is generally not considered a significant concern, and standard dosing may be tolerated in patients with renal dysfunction without other contraindications nih.gov. However, in severe renal impairment (creatinine clearance less than 10 mL/min), the calculated steady-state plasma levels of hydroxy metabolites can be about 4 times higher than in individuals with normal renal function, although these metabolites are ultimately cleared through bile dhgpharma.com.vn.

Biliary Excretion and Enterohepatic Recirculation Phenomena

Biliary excretion accounts for approximately 30-35% of the eliminated dose of this compound, primarily in the form of metabolites drugbank.comnih.gov. These metabolites, particularly the glucuronide conjugates, are secreted into the bile nih.govdhgpharma.com.vn.

Enterohepatic recirculation (EHR) of this compound has been observed in several species, including rats and dogs tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com. In humans, while some sources suggest no significant enterohepatic recycling occurs drugbank.com, others indicate that biliary excretion leads to enterohepatic recirculation derangedphysiology.com. The this compound acyl glucuronide conjugate can be secreted into the gastrointestinal tract via bile and subsequently hydrolyzed by microbial beta-glucuronidase in the intestine, releasing this compound for reabsorption mdpi.com. This process can contribute to a prolonged half-life in plasma mdpi.com. The extent of biliary excretion and enterohepatic recirculation can vary among species tandfonline.comtandfonline.com. In rats, for instance, biliary excretion is predominant, and enterohepatic cycling is significant tandfonline.comtandfonline.comd-nb.info.

Research suggests that biliary excretion of toxic drug metabolites and reduced availability of protective phosphatidylcholine in bile due to competitive binding by NSAID metabolites may contribute to bile toxicity, which could potentially impact intestinal anastomotic healing nih.gov.

Comparative Pharmacokinetic Studies Across Diverse Species and Physiological States

Pharmacokinetic parameters of this compound can vary considerably across different species and in various physiological states. These variations are often attributed to differences in genetics, metabolic enzyme activity, and excretion mechanisms researchgate.netnih.gov.

Species Differences:

Studies in various animal species, including rats, dogs, rabbits, sheep, buffalo calves, monkeys, and mice, have revealed differences in this compound pharmacokinetics compared to humans tandfonline.comtandfonline.commdpi.comresearchgate.netnih.govptfarm.plnih.govfrontiersin.org. For example, the extent of biliary excretion and enterohepatic circulation varies significantly between species tandfonline.comtandfonline.comd-nb.info. In rats and dogs, enterohepatic circulation is notable, whereas in rhesus monkeys, renal excretion is more prominent tandfonline.comtandfonline.com.

In vitro studies comparing this compound glucuronidation in liver microsomes from different species (human, mouse, rat, dog, monkey) have shown variations in metabolic rates and kinetic parameters (Vmax, Km, intrinsic clearance) mdpi.com. Mouse liver microsomes exhibited the highest maximum reaction rate (Vmax), followed by human, dog, monkey, and rat liver microsomes mdpi.com.

Comparative data on half-life also indicate species-specific differences. While the terminal half-life in humans is around 1-2 hours, similar values have been reported in dogs and pigs, but variations exist in other species ptfarm.pl.

Physiological States:

Physiological states such as hepatic or renal impairment can alter this compound pharmacokinetics.

Hepatic Impairment: In patients with chronic hepatitis or non-decompensated cirrhosis, the kinetics and metabolism of this compound may be similar to those in patients without liver disease dhgpharma.com.vn. However, alcoholic cirrhosis in humans has been shown to increase the extent of absolute oral bioavailability of this compound, potentially due to impaired first-pass metabolism researchgate.netnih.gov. This suggests that a lower dose might be needed in cirrhotic patients to achieve equivalent systemic exposure compared to healthy individuals researchgate.netnih.gov. Research in rats with liver damage and regeneration induced by CCl4 showed that liver damage increased bioavailability by decreasing elimination, suggesting potential drug accumulation in the damaged liver researchgate.net.

Renal Impairment: As discussed in section 2.4.1, while renal excretion of unchanged this compound is minimal, metabolites are primarily eliminated renally dhgpharma.com.vnnih.gov. In patients with renal impairment, AUC values and elimination rates for this compound have been reported to be comparable to healthy patients medscape.com. However, accumulation of hydroxy metabolites can occur in severe renal dysfunction dhgpharma.com.vn. Topical administration of this compound results in significantly lower systemic exposure compared to oral administration, which may be advantageous in patients with renal impairment medcentral.com.

Other States: Studies in specific conditions, such as elderly patients undergoing orthopedic surgery or rats with gentamicin-induced nephrotoxicity, have investigated the effects of this compound on renal function in those contexts nih.govijbcp.com. While this compound did not decrease GFR or renal plasma flow in normovolemic geriatric surgical patients nih.gov, it exacerbated kidney disorders caused by gentamicin (B1671437) in rats, leading to increased plasma creatinine (B1669602) and reduced creatinine clearance .

Comparative studies in chimeric humanized mice have provided insights into how human liver enzymes influence this compound metabolism and excretion compared to murinized or wild-type mice, showing differences in metabolite profiles, such as a higher proportion of acyl glucuronide metabolites in humanized mice nih.gov.

Here is a summary table illustrating some comparative pharmacokinetic data:

| Species | Terminal Half-life (h) | Primary Excretion Route | Enterohepatic Recirculation | Key Metabolic Pathways |

| Human | 1-2 nih.govdhgpharma.com.vn | Urine (metabolites), Bile drugbank.comnih.gov | Present (some sources) derangedphysiology.commdpi.com, Not significant (other sources) drugbank.com | Hydroxylation (CYP2C9, CYP2C8, CYP3A4), Glucuronidation (UGT2B7, UGT2B17), Sulfation, Taurine conjugation researchgate.netpharmgkb.orgdrugbank.commdpi.comnih.govclinicaltrial.be |

| Rat | ~1.1-1.2 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.com | Significant tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com | Hydroxylation, Glucuronidation, Glycoside and GSH conjugates (in plants) researchgate.netresearchgate.net |

| Dog | ~1.3 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.comfrontiersin.org | Significant tandfonline.comtandfonline.comfrontiersin.org | Ester derivative formation, Hydrolysis frontiersin.org |

| Rhesus Monkey | Not specified | Kidneys (80%) tandfonline.com | Not specified | Not specified |

| Sheep | ~1.03 nih.gov | Not specified | Not specified | Not specified |

| Buffalo Calves | 5.15 researchgate.net | Not specified | Not specified | Not specified |

| Rabbit | Not specified | Urine (60%), Bile (35%) ptfarm.pl | Not specified | Glucuronidation, Oxidative biotransformation (CYP2C9, CYP3A4) ptfarm.pl |

| Mouse | ~0.5-0.86 nih.gov | Urine, Bile, Feces nih.gov | Not specified | Hydroxylation, Conjugation (Acyl glucuronide, Taurine conjugates) nih.gov |

| Species | Terminal Half-life (h) | Primary Excretion Route | Enterohepatic Recirculation | Key Metabolic Pathways |

|---|---|---|---|---|

| Human | 1-2 nih.govdhgpharma.com.vn | Urine (metabolites), Bile drugbank.comnih.gov | Present (some sources) derangedphysiology.commdpi.com, Not significant (other sources) drugbank.com | Hydroxylation (CYP2C9, CYP2C8, CYP3A4), Glucuronidation (UGT2B7, UGT2B17), Sulfation, Taurine conjugation researchgate.netpharmgkb.orgdrugbank.commdpi.comnih.govclinicaltrial.be |

| Rat | ~1.1-1.2 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.com | Significant tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com | Hydroxylation, Glucuronidation, Glycoside and GSH conjugates (in plants) researchgate.netresearchgate.net |

| Dog | ~1.3 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.comfrontiersin.org | Significant tandfonline.comtandfonline.comfrontiersin.org | Ester derivative formation, Hydrolysis frontiersin.org |

| Rhesus Monkey | Not specified | Kidneys (80%) tandfonline.com | Not specified | Not specified |

| Sheep | ~1.03 nih.gov | Not specified | Not specified | Not specified |

| Buffalo Calves | 5.15 researchgate.net | Not specified | Not specified | Not specified |

| Rabbit | Not specified | Urine (60%), Bile (35%) ptfarm.pl | Not specified | Glucuronidation, Oxidative biotransformation (CYP2C9, CYP3A4) ptfarm.pl |

| Mouse | ~0.5-0.86 nih.gov | Urine, Bile, Feces nih.gov | Not specified | Hydroxylation, Conjugation (Acyl glucuronide, Taurine conjugates) nih.gov |

Toxicology and Adverse Event Mechanisms of Diclofenac

Gastrointestinal Toxicity Mechanisms

Gastrointestinal (GI) complications, including bleeding and ulceration, are among the most relevant adverse effects of diclofenac mdpi.com. The pathogenesis of NSAID-induced GI injury is complex and multifactorial, involving both topical and systemic mechanisms frontiersin.org.

Direct Cellular Irritation and Localized Mucosal Effects

This compound, as a lipid-soluble weak organic acid, can directly interact with the gastrointestinal mucosa mdpi.comfrontiersin.org. Under acidic conditions in the stomach, the neutral form of this compound can penetrate the phospholipid lining that protects the GI tract mdpi.comresearchgate.net. This penetration can disrupt the integrity of this protective layer, increasing the wettability of the mucus layer and exposing the mucosal cells to aggressive luminal agents like acid, pepsin, bacteria, and bile, leading to the development of erosions mdpi.com. Studies using membrane models mimicking the GI protective lining have shown that neutral this compound induces significant alterations in the structural properties of phosphatidylcholine bilayers, which may constitute an additional toxicity mechanism researchgate.net. This direct interaction and disruption of the mucosal phospholipid layer is considered a topical effect contributing to GI damage mdpi.comfrontiersin.orgelsevier.es.

Furthermore, this compound can diffuse across gastric mucosal epithelial cell membranes into the cytoplasm, where it can target mitochondria mdpi.com. NSAIDs, including this compound, can cause mitochondrial toxicity through various pathways, such as inhibiting the respiratory chain, ATP synthase, and translocase, blocking cation transporters, and causing membrane permeabilization mdpi.com. Mitochondrial injury in gastric epithelial cells is a key target of this compound-induced damage nih.gov.

Another mechanism implicated in small intestinal injury is the formation of drug adducts with enterocyte macromolecules nih.govresearchgate.net. Studies in rats have shown that this compound treatment leads to dose-dependent formation of drug adducts in enterocytes, which translocate to the brush border and precede ulceration nih.govresearchgate.net. The formation of these adducts is suggested to play a causal role in this compound enteropathy nih.govresearchgate.net.

Prostaglandin (B15479496) Depletion and Compromised Mucosal Integrity

A primary mechanism of this compound's GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 drugbank.comjptcp.comekb.eg. COX enzymes are responsible for the production of prostaglandins (B1171923) (PGs) from arachidonic acid frontiersin.orgelsevier.esdrugbank.com. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal homeostasis by mediating the production of protective prostaglandins elsevier.esjptcp.com. These protective prostaglandins, such as PGE₂, contribute to gastric mucosal defense by stimulating mucus and bicarbonate production, maintaining mucosal blood flow, promoting cell proliferation, and inhibiting leukocyte recruitment elsevier.eselsevier.esnih.govnih.gov.

Inhibition of COX-1 by this compound leads to a significant reduction in the synthesis of these protective prostaglandins in the GI tract elsevier.eselsevier.es. This depletion compromises the integrity of the gastric mucosal barrier, making it more susceptible to damage from luminal factors elsevier.esdrugbank.com. While this compound is considered a non-selective COX inhibitor, inhibiting both COX-1 and COX-2, its inhibition of COX-1 is particularly linked to gastrointestinal side effects jptcp.com.

Data from studies in rats have shown that this compound, at doses that inhibit prostaglandin production, enhances gastric motility, increases mucosal permeability, and leads to neutrophil infiltration and oxyradical production, ultimately causing gastric lesions nih.gov. The deficiency of endogenous prostaglandins is considered a background factor in NSAID-induced gastric ulceration nih.gov.

Role of Nitric Oxide in Gastrointestinal Homeostasis and Injury

Nitric oxide (NO) is another crucial mediator involved in maintaining gastrointestinal mucosal integrity and homeostasis nih.govfrontiersin.orgresearchgate.net. NO contributes to mucosal defense through various mechanisms, including maintaining gastric epithelial integrity, preserving the mucus barrier, and mediating gastric blood flow as a vasodilator nih.gov. NO also inhibits leukocyte adherence to the endothelium, a process implicated in NSAID-induced damage nih.govresearchgate.net.

While the precise interaction between this compound and the NO pathway in inducing injury is complex, some research suggests that NSAIDs can suppress the synthesis of hydrogen sulfide (B99878) (H₂S), another gaseous mediator with gastroprotective properties, which may contribute to gastropathy mattioli1885journals.com. Conversely, novel NSAID derivatives that release NO or H₂S have shown reduced GI toxicity compared to conventional NSAIDs like this compound, despite comparable anti-inflammatory activity and prostaglandin synthesis inhibition frontiersin.orgmattioli1885journals.comresearchgate.net. This highlights the protective role of these gaseous mediators and suggests that disruption of their balance might exacerbate NSAID-induced injury.

Molecular Pathogenesis of Ulceration and Hemorrhage

The development of ulceration and hemorrhage due to this compound involves a cascade of molecular events triggered by the mechanisms described above. The compromised mucosal barrier due to prostaglandin depletion and direct cellular irritation allows back-diffusion of acid and pepsin, leading to epithelial cell damage elsevier.esrdd.edu.iq.

Microvascular damage and reduced gastric mucosal blood flow, often associated with COX-1 inhibition and prostaglandin deficiency, are initial and crucial events in ulcer pathogenesis frontiersin.orgnih.gov. This localized ischemia contributes to cellular injury.

Neutrophil activation and infiltration into the gastric mucosa are also implicated in the pathogenesis nih.gov. Activated neutrophils can release reactive oxygen species (ROS) and proteases, further contributing to tissue damage and exacerbating the inflammatory response nih.gov. Studies have shown that this compound can elevate gastric granulocyte infiltration .

The formation of drug adducts in enterocytes, particularly in the small intestine, precedes ulceration and vascular protein leakage, suggesting a direct role in the molecular pathogenesis of enteropathy nih.govresearchgate.net. This process is dose-dependent and correlates with the distribution of ulceration nih.govresearchgate.net.

The cumulative effect of prostaglandin depletion, direct cellular injury, mitochondrial dysfunction, microvascular damage, and inflammatory cell infiltration leads to the disruption of mucosal integrity, resulting in erosions, ulceration, and potentially life-threatening complications like bleeding and perforation jptcp.comdrugs.comdhgpharma.com.vn.

Cardiovascular Toxicity Mechanisms

This compound is associated with an increased risk of cardiovascular events, including myocardial infarction and stroke ekb.egdrugs.comahajournals.org. The mechanisms underlying this cardiovascular toxicity are not fully understood but are thought to involve effects on prostaglandin and thromboxane (B8750289) pathways, as well as endothelial function.

Effects on Prostaglandins, Thromboxane Pathways, and Endothelial Function

The cardiovascular risk associated with NSAIDs, including this compound, is linked to their inhibition of COX enzymes, particularly COX-2 ahajournals.orge-mjm.org. While COX-1 inhibition is primarily associated with GI effects, COX-2 is also expressed in the vascular endothelium, where it produces prostacyclin (PGI₂), a prostaglandin with anti-thrombotic and vasodilatory properties e-mjm.orgahajournals.org. COX-1 in platelets, on the other hand, produces thromboxane A₂ (TXA₂), a pro-aggregatory and vasoconstrictive eicosanoid e-mjm.org.

This compound, being a non-selective or preferential COX-2 inhibitor depending on the context, can inhibit both enzymes jptcp.comekb.egahajournals.org. The proposed mechanism for increased cardiovascular risk involves an imbalance between the effects of inhibiting COX-2 derived PGI₂ and COX-1 derived TXA₂ e-mjm.orgmdpi.com. Inhibition of COX-2 reduces the production of anti-thrombotic PGI₂, while COX-1 mediated TXA₂ production by platelets may remain relatively unopposed, leading to a prothrombotic state jptcp.come-mjm.org. This imbalance can promote thrombotic events that trigger or exacerbate cardiovascular disease e-mjm.orgcabidigitallibrary.org.

However, the relationship is complex, and some studies suggest differential effects among NSAIDs. While selective COX-2 inhibitors were initially thought to have a higher cardiovascular risk due to this mechanism, non-selective NSAIDs like this compound also increase cardiovascular events, with this compound often showing a higher risk compared to some other NSAIDs like naproxen (B1676952) ahajournals.orge-mjm.org.

Beyond COX inhibition, other mechanisms may contribute to this compound's cardiovascular toxicity. Chronic exposure to this compound has been shown to increase mitochondrial oxidative stress in cardiomyocytes, leading to increased reactive oxygen species (ROS) production cabidigitallibrary.orgnih.govnih.gov. This can impair mitochondrial function, reduce energy production, and contribute to cardiac dysfunction, including systolic and diastolic dysfunction nih.govnih.gov. This compound has been shown to inhibit mitochondrial complex III activity, leading to excessive ROS generation cabidigitallibrary.org.

Furthermore, chronic this compound treatment can increase inflammatory cytokines and chemokines, as well as cardiac fibroblast activation and proliferation, contributing to cardiotoxicity nih.govnih.gov.

Studies comparing this compound with other NSAIDs have shown differential effects on endothelial function. In experimental models of hypertension, celecoxib (B62257) improved endothelial dysfunction, while this compound and rofecoxib (B1684582) did not ahajournals.orgmdpi.com. This suggests that the impact on endothelial function may vary among NSAIDs and contribute to their differing cardiovascular risk profiles.

Influence on Blood Pressure Regulation and Fluid Retention

NSAIDs, including this compound, can lead to increased blood pressure and fluid retention. ashcroftpharmacy.co.ukpharmascience.comhres.ca This effect is primarily mediated by the inhibition of renal prostaglandin synthesis. Renal prostaglandins, such as PGE2 and PGI2, play a crucial role in maintaining renal blood flow and promoting sodium and water excretion. nih.govbioclima.ro By inhibiting COX enzymes, this compound reduces the production of these vasodilatory prostaglandins, leading to renal vasoconstriction, decreased sodium and water excretion, and consequently, increased blood pressure and fluid retention. pharmascience.comhres.cabioclima.ro This can exacerbate pre-existing hypertension or lead to the development of new hypertension. hres.ca

Thrombotic Event Pathogenesis and Platelet Aggregation

This compound's influence on thrombotic events is linked to its effects on prostaglandin and thromboxane synthesis, which play key roles in platelet function and vascular tone. This compound inhibits both COX-1 and COX-2, affecting the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). ashcroftpharmacy.co.ukthieme-connect.com PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by COX-2 in endothelial cells. TXA2 is a vasoconstrictor and promotes platelet aggregation, primarily produced by COX-1 in platelets. ashcroftpharmacy.co.uk

While this compound inhibits both enzymes, its relative selectivity for COX-2 can disrupt the balance between PGI2 and TXA2, leading to a state favoring vasoconstriction and platelet aggregation, thus increasing the risk of thrombotic events. ashcroftpharmacy.co.ukresearchgate.net Although the exact mechanisms are still being fully elucidated, this imbalance is considered a significant contributor to the pro-thrombotic effects observed with this compound. ashcroftpharmacy.co.ukresearchgate.net this compound has been reported to inhibit platelet aggregation. medcentral.commdpi.com

Myocardial Ischemia and Infarction Mechanisms

The increased risk of myocardial ischemia and infarction associated with this compound is a complex issue involving several interconnected mechanisms. The pro-thrombotic state induced by the altered balance of PGI2 and TXA2 contributes to the formation of blood clots that can obstruct coronary arteries. ashcroftpharmacy.co.ukresearchgate.net Furthermore, the increase in blood pressure and fluid retention can increase the workload on the heart, potentially leading to myocardial ischemia, especially in individuals with pre-existing cardiovascular disease. ashcroftpharmacy.co.uknih.gov

Some research suggests that the degree of COX-2 inhibition and the resulting reduction in vasodilatory PGI2 may be particularly relevant to the increased risk of myocardial infarction. researchgate.netnih.gov Studies have indicated that this compound, particularly at higher doses and with longer duration of use, is associated with an increased risk of cardiovascular events comparable to some selective COX-2 inhibitors. pharmascience.comresearchgate.net

Renal Toxicity Mechanisms

This compound can cause significant renal toxicity, ranging from acute kidney injury to chronic nephropathy. nih.govnih.govscirp.org The primary mechanism involves the inhibition of renal prostaglandin synthesis, which are critical for maintaining renal function, especially under compromised conditions. nih.govbioclima.romedsafe.govt.nz

Prostaglandin-Mediated Renal Hemodynamics and Ischemia

Renal prostaglandins, particularly PGE2 and PGI2, play a vital role in regulating renal blood flow and glomerular filtration rate (GFR). nih.govbioclima.romedsafe.govt.nz They mediate vasodilation of the afferent arterioles, counteracting the effects of vasoconstrictors like angiotensin II and norepinephrine, thereby maintaining adequate renal perfusion and GFR, especially when renal blood flow is reduced. bioclima.romedsafe.govt.nz

Inhibition of COX enzymes by this compound reduces the synthesis of these protective prostaglandins, leading to vasoconstriction of the afferent arterioles. thieme-connect.comnih.govresearchgate.net This results in decreased renal blood flow and a fall in glomerular capillary pressure, which can lead to renal ischemia and a reduction in GFR. thieme-connect.comnih.govscirp.orgresearchgate.net This hemodynamic effect is a major contributor to NSAID-induced acute kidney injury. bioclima.romedsafe.govt.nztsnmjournals.org

Pathophysiology of Acute Kidney Injury

Acute kidney injury (AKI) induced by this compound is often a consequence of the compromised renal hemodynamics caused by prostaglandin inhibition. The reduced renal blood flow and GFR can lead to tubular injury due to ischemia. nih.govscirp.orgresearchgate.net In addition to hemodynamic changes, other mechanisms may contribute to AKI, including direct toxic effects on renal tubules and inflammatory responses. uomustansiriyah.edu.iqjournalagent.comopenaccessjournals.com Some studies suggest that oxidative stress may also play a role in this compound-induced nephrotoxicity. nih.govjournalagent.com

AKI can manifest as a rapid decline in renal function, often characterized by increased serum creatinine (B1669602) and urea (B33335) levels. scirp.orgresearchgate.net While often reversible upon discontinuation of the drug, severe cases can lead to significant morbidity. medsafe.govt.nz

Chronic Nephropathy Development and Interstitial Nephritis

Prolonged or chronic use of this compound can contribute to the development of chronic kidney disease (CKD) and specific renal pathologies like interstitial nephritis and papillary necrosis. bioclima.ronih.govscirp.org Chronic inhibition of renal prostaglandins can lead to sustained reductions in renal perfusion, potentially causing cumulative damage over time. bioclima.ro

Interstitial nephritis, characterized by inflammation and edema in the renal interstitium, is another form of renal injury associated with NSAID use, including this compound. medsafe.govt.nzrev-sen.ecjscimedcentral.com While the exact mechanism is not fully understood, it is believed to involve an immune-mediated hypersensitivity reaction, possibly triggered by the diversion of arachidonic acid metabolism towards leukotriene production following COX inhibition. medsafe.govt.nzrev-sen.ecjscimedcentral.com This can lead to infiltration of inflammatory cells, such as lymphocytes and eosinophils, into the renal interstitium, causing damage and potentially leading to fibrosis and chronic kidney disease. bioclima.romedsafe.govt.nzrev-sen.ecjscimedcentral.com Papillary necrosis, the death of renal papillary tissue, is also a recognized complication of chronic NSAID use, thought to be related to medullary ischemia resulting from prostaglandin inhibition. bioclima.roscirp.org

Renal Tubular Transport Inhibition and Electrolyte Imbalance

This compound can induce renal side effects primarily through the inhibition of prostaglandin synthesis nih.gov. Prostaglandins play a crucial role in regulating renal function, including maintaining kidney blood flow, influencing renin secretion, reducing sodium reabsorption in specific tubules, and partially reversing the effects of antidiuretic hormone on water reabsorption nih.gov. By inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, this compound disrupts these processes nih.gov.

Inhibition of prostaglandin synthesis can lead to vasoconstriction and impaired salt and water excretion binasss.sa.cr. This can result in fluid overload and predispose individuals to hypertension binasss.sa.crmdpi.com. Furthermore, NSAIDs can cause various electrolyte and acid-base disturbances, including hyponatremia, sodium retention, hyperkalemia, and renal tubular acidosis nih.gov. These effects are partly mediated by a reduction in the release of renin and aldosterone (B195564) nih.gov. Cyclooxygenase inhibition by NSAIDs decreases distal sodium delivery by reducing glomerular filtration and enhancing salt absorption, and by inhibiting macula densa prostaglandin production, they reduce renin release nih.gov. Reduced renin release leads to decreased angiotensin levels, which in turn reduces the stimulus for aldosterone production nih.gov.

One hypothesized mechanism for electrolyte disturbances involves the possible inhibition of carbonic anhydrase II in both distal and proximal renal tubules, potentially leading to impaired bicarbonate ion reabsorption and triggering metabolic acidosis nih.gov. This can also impair sodium reabsorption, increasing sodium delivery to the distal tubule and enhancing potassium excretion nih.gov.

Hepatotoxicity Mechanisms

This compound is frequently implicated in drug-induced liver injury (DILI), presenting a range of damage from asymptomatic enzyme elevations to acute liver failure ekb.egnih.gov. The mechanisms are multifaceted, involving both intrinsic (dose-dependent) and idiosyncratic reactions sciforschenonline.org.

Idiosyncratic Liver Injury Pathophysiology

Idiosyncratic hepatotoxicity is unpredictable, not dose-dependent, and affects only a small percentage of exposed individuals sciforschenonline.org. It is thought to result from an interaction between drug properties, environmental factors, and host genetics gbmc.org. This can lead to reduced detoxification and increased bioactivation pathways gbmc.org. This compound-induced liver injury is considered a paradigm of idiosyncratic drug toxicity nih.govnih.gov. Multiple steps are involved in its development, including metabolic and immunological factors nih.govtandfonline.com.

Metabolic idiosyncrasy can involve the formation of hepatotoxic metabolites sciforschenonline.org. For example, the active metabolite 5-dihydroxy this compound can cause direct cytotoxicity sciforschenonline.org. This compound acyl-β-D-glucuronide (DF-AG), another metabolite, can covalently bind to proteins and potentially trigger an immune response scientificarchives.com.